Cas no 2228671-93-8 (2-(2,6-difluoro-4-methoxyphenyl)-1-methylpiperazine)

2-(2,6-Difluoro-4-methoxyphenyl)-1-methylpiperazine is a fluorinated phenylpiperazine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a difluorinated aromatic ring and a methoxy substituent, enhancing its electronic and steric properties. The methylpiperazine moiety contributes to improved solubility and bioavailability, making it a valuable intermediate in drug discovery. This compound exhibits stability under standard conditions and is suitable for further functionalization, enabling diverse synthetic modifications. Its unique substitution pattern may offer selectivity in biological interactions, particularly in targeting central nervous system (CNS) receptors or enzyme inhibition. Researchers value this compound for its versatility in medicinal chemistry and its potential as a scaffold for developing novel bioactive molecules.
2-(2,6-difluoro-4-methoxyphenyl)-1-methylpiperazine structure
2228671-93-8 structure
商品名:2-(2,6-difluoro-4-methoxyphenyl)-1-methylpiperazine
CAS番号:2228671-93-8
MF:C12H16F2N2O
メガワット:242.265049934387
CID:6276778
PubChem ID:165867350

2-(2,6-difluoro-4-methoxyphenyl)-1-methylpiperazine 化学的及び物理的性質

名前と識別子

    • 2-(2,6-difluoro-4-methoxyphenyl)-1-methylpiperazine
    • 2228671-93-8
    • EN300-1772939
    • インチ: 1S/C12H16F2N2O/c1-16-4-3-15-7-11(16)12-9(13)5-8(17-2)6-10(12)14/h5-6,11,15H,3-4,7H2,1-2H3
    • InChIKey: UASVXKMYBJJXNZ-UHFFFAOYSA-N
    • ほほえんだ: FC1C=C(C=C(C=1C1CNCCN1C)F)OC

計算された属性

  • せいみつぶんしりょう: 242.12306946g/mol
  • どういたいしつりょう: 242.12306946g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 243
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 24.5Ų

2-(2,6-difluoro-4-methoxyphenyl)-1-methylpiperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1772939-0.05g
2-(2,6-difluoro-4-methoxyphenyl)-1-methylpiperazine
2228671-93-8
0.05g
$1032.0 2023-09-20
Enamine
EN300-1772939-0.25g
2-(2,6-difluoro-4-methoxyphenyl)-1-methylpiperazine
2228671-93-8
0.25g
$1131.0 2023-09-20
Enamine
EN300-1772939-2.5g
2-(2,6-difluoro-4-methoxyphenyl)-1-methylpiperazine
2228671-93-8
2.5g
$2408.0 2023-09-20
Enamine
EN300-1772939-5g
2-(2,6-difluoro-4-methoxyphenyl)-1-methylpiperazine
2228671-93-8
5g
$3562.0 2023-09-20
Enamine
EN300-1772939-10g
2-(2,6-difluoro-4-methoxyphenyl)-1-methylpiperazine
2228671-93-8
10g
$5283.0 2023-09-20
Enamine
EN300-1772939-10.0g
2-(2,6-difluoro-4-methoxyphenyl)-1-methylpiperazine
2228671-93-8
10g
$5283.0 2023-05-26
Enamine
EN300-1772939-1g
2-(2,6-difluoro-4-methoxyphenyl)-1-methylpiperazine
2228671-93-8
1g
$1229.0 2023-09-20
Enamine
EN300-1772939-0.5g
2-(2,6-difluoro-4-methoxyphenyl)-1-methylpiperazine
2228671-93-8
0.5g
$1180.0 2023-09-20
Enamine
EN300-1772939-0.1g
2-(2,6-difluoro-4-methoxyphenyl)-1-methylpiperazine
2228671-93-8
0.1g
$1081.0 2023-09-20
Enamine
EN300-1772939-1.0g
2-(2,6-difluoro-4-methoxyphenyl)-1-methylpiperazine
2228671-93-8
1g
$1229.0 2023-05-26

2-(2,6-difluoro-4-methoxyphenyl)-1-methylpiperazine 関連文献

2-(2,6-difluoro-4-methoxyphenyl)-1-methylpiperazineに関する追加情報

Introduction to 2-(2,6-difluoro-4-methoxyphenyl)-1-methylpiperazine (CAS No. 2228671-93-8)

2-(2,6-difluoro-4-methoxyphenyl)-1-methylpiperazine, identified by the Chemical Abstracts Service Number (CAS No.) 2228671-93-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the piperazine class of molecules, which are widely recognized for their versatility in medicinal chemistry due to their ability to modulate various biological pathways. The structural features of 2-(2,6-difluoro-4-methoxyphenyl)-1-methylpiperazine, particularly the presence of fluoro and methoxy substituents on the aromatic ring, contribute to its unique chemical and pharmacological properties.

The molecular structure of this compound incorporates a piperazine ring substituted with a phenyl group that is further functionalized with fluorine atoms at the 2 and 6 positions, as well as a methoxy group at the 4 position. This specific arrangement of substituents enhances the compound's solubility, metabolic stability, and interaction with biological targets. The fluoro atoms, in particular, are known to improve binding affinity and selectivity, making this molecule a promising candidate for drug discovery.

In recent years, there has been a surge in research focused on developing novel therapeutic agents targeting neurological and psychiatric disorders. 2-(2,6-difluoro-4-methoxyphenyl)-1-methylpiperazine has emerged as a compound of interest due to its potential role as an intermediate in the synthesis of drugs that modulate neurotransmitter systems. Specifically, its structural motif suggests that it may interact with serotonin receptors, which are critical in the regulation of mood, cognition, and pain perception.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. The introduction of fluorine atoms into organic molecules can significantly alter their pharmacokinetic properties, including bioavailability and metabolic clearance. 2-(2,6-difluoro-4-methoxyphenyl)-1-methylpiperazine exemplifies this trend, as its fluorinated structure may confer advantages such as increased lipophilicity and reduced susceptibility to enzymatic degradation. These properties make it an attractive scaffold for designing next-generation pharmaceuticals.

The methoxy group in the phenyl ring also plays a crucial role in determining the compound's reactivity and interactions with biological targets. Methoxy-substituted aromatic compounds are frequently explored in drug development due to their ability to enhance binding affinity and selectivity at protein receptors. In the context of 2-(2,6-difluoro-4-methoxyphenyl)-1-methylpiperazine, the methoxy group may contribute to its ability to modulate serotonin receptor activity, potentially leading to therapeutic effects similar to those observed with established serotonin receptor ligands.

One of the most compelling aspects of 2-(2,6-difluoro-4-methoxyphenyl)-1-methylpiperazine is its potential application in the development of treatments for neurological disorders. Serotonin receptor modulation has been implicated in conditions such as depression, anxiety disorders, and neurodegenerative diseases. By targeting these receptors with high selectivity and affinity, compounds like 2-(2,6-difluoro-4-methoxyphenyl)-1-methylpiperazine could offer novel therapeutic strategies for patients who do not respond adequately to current treatments.

Furthermore, the compound's structural features make it a valuable tool for understanding the relationship between molecular structure and biological activity. Through computational modeling and experimental studies, researchers can gain insights into how modifications such as fluorination and methylation influence receptor binding and downstream signaling pathways. These insights are crucial for designing more effective drugs with improved efficacy and reduced side effects.

The synthesis of 2-(2,6-difluoro-4-methoxyphenyl)-1-methylpiperazine represents a significant achievement in synthetic organic chemistry. The introduction of fluorine atoms into aromatic rings typically requires specialized methodologies that ensure high yield and purity. Advances in synthetic techniques have made it possible to incorporate fluorine atoms efficiently into complex molecules like this one, opening up new possibilities for drug discovery.

In conclusion,2-(2,6-difluoro-4-methoxyphenyl)-1-methylpiperazine (CAS No. 2228671-93-8) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel treatments for neurological disorders by modulating serotonin receptor activity. As research continues to uncover new applications for this compound,its importance in medicinal chemistry is likely to grow even further.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.